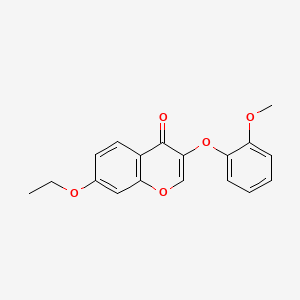

7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one

Description

Historical Development of Chromenone Chemistry

Chromenones, derivatives of the parent chromone structure (1,4-benzopyrone), have been integral to organic chemistry since their discovery in the 19th century. Chromone itself was first isolated in 1820 by A. Vogel, who initially misidentified it as benzoic acid. The structural elucidation of chromone and its isomer coumarin (1,2-benzopyrone) laid the groundwork for understanding their diverse biological and chemical properties. The Perkin reaction, developed in 1868 by William Henry Perkin, became a cornerstone for synthesizing coumarins and chromenones, enabling systematic exploration of their derivatives.

The mid-20th century saw chromenones gain prominence in medicinal chemistry, particularly with the development of cromolyn sodium, a mast cell stabilizer used in asthma therapy. This period marked a shift from natural product isolation to synthetic modification, driven by the need to optimize pharmacokinetic profiles. Recent advances, such as transition metal-free syntheses and regioselective iodination, have further expanded the accessibility of complex chromenone derivatives.

Position of 7-Ethoxy-3-(2-Methoxyphenoxy)-4H-Chromen-4-One in Modern Organic Chemistry

7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one occupies a unique niche within chromenone chemistry due to its dual ether substituents and planar aromatic system. The ethoxy group at position 7 enhances electron density on the chromenone core, while the 2-methoxyphenoxy moiety introduces steric and electronic effects that influence intermolecular interactions. This compound’s structure aligns with modern trends in drug discovery, where polyaromatic systems with hydrogen-bonding substituents are prioritized for targeting protein-binding pockets.

Comparative studies of similar compounds, such as 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one (PubChem CID 908652), reveal that substituent positioning critically affects bioactivity. For instance, para-substituted methoxyphenoxy groups exhibit distinct electronic properties compared to ortho-substituted variants, impacting solubility and receptor affinity. The ortho-methoxy configuration in 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one may confer unique conformational rigidity, a property exploited in kinase inhibitor design.

Structural Significance Within the Coumarin Family

As a chromenone, 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one shares a benzopyrone backbone with coumarins but differs in the keto group’s position (C4 vs. C2). This structural distinction profoundly influences reactivity; chromenones are more electrophilic at C2 and C3, enabling nucleophilic additions that are less feasible in coumarins. The compound’s ethoxy and methoxyphenoxy groups further modulate its electronic landscape:

- Ethoxy group (C7) : Acts as an electron-donating group, stabilizing the chromenone core through resonance effects.

- 2-Methoxyphenoxy group (C3) : Introduces steric hindrance and directional hydrogen-bonding capabilities, critical for molecular recognition in biological systems.

The planar structure of the chromenone ring facilitates π-π stacking interactions, a feature leveraged in materials science for organic semiconductors. Comparative analyses with coumarin derivatives highlight chromenones’ superior stability under acidic conditions, attributed to the conjugated keto group.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing chromenone syntheses and exploring their therapeutic potential. For example, Li et al. (2017) developed a transition metal-free method to synthesize 2H-chromen-2-ones from salicylaldehydes and arylacetonitriles, achieving yields up to 93%. Such methodologies could be adapted for 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one by substituting ortho-methoxyphenoxy acetonitrile precursors.

Despite progress, critical knowledge gaps persist:

- Synthetic Challenges : Regioselective introduction of ortho-substituted aryl ethers remains inefficient, often requiring multistep protocols.

- Biological Mechanisms : While chromenones are known to inhibit interleukin-5 and exhibit anticancer activity, the exact molecular targets of 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one are uncharacterized.

- Material Science Applications : The compound’s optoelectronic properties, such as fluorescence quantum yield, remain unexplored despite structural similarities to known fluorophores.

The table below summarizes key synthetic routes for related chromenones, highlighting methodologies applicable to 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one:

Future research should prioritize catalytic asymmetric syntheses to access enantiomerically pure forms, which are essential for pharmaceutical applications. Additionally, computational studies predicting the compound’s binding affinity for inflammatory mediators could guide targeted drug design.

Properties

IUPAC Name |

7-ethoxy-3-(2-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-21-12-8-9-13-16(10-12)22-11-17(18(13)19)23-15-7-5-4-6-14(15)20-2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZUMKHYINRHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves several steps. One common method includes the reaction of 7-ethoxy-4H-chromen-4-one with 2-methoxyphenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding phenol and chromone derivatives.

Scientific Research Applications

7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits biological activities that make it useful in studying cellular processes and interactions.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.

Industry: The compound is used in the development of new materials and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

7-Hydroxy-3-(2-Methoxyphenoxy)-4H-Chromen-4-One

- Structure : Hydroxy at C7 vs. ethoxy in the target compound.

- Properties : The hydroxy group reduces lipophilicity (logP ~2.1) compared to the ethoxy analog (logP ~3.5), impacting solubility and cellular uptake.

- Bioactivity : Hydroxy groups often confer antioxidant activity but are prone to rapid metabolic oxidation, limiting bioavailability.

7-Methoxy-3-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One

- Structure : Methoxy at C7 and a 3,4-dimethoxyphenyl group at C3.

- Bioactivity : Demonstrates antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM), attributed to the dimethoxyphenyl moiety’s planar structure enhancing DNA intercalation .

2-[4-(Methylsulfonyl)phenyl]-4H-Chromen-4-One

- Structure : Methylsulfonyl group at C2 instead of C3 substitution.

- Properties : The electron-withdrawing sulfonyl group increases acidity (pKa ~6.8) and may facilitate hydrogen bonding with enzymatic active sites.

- Bioactivity : Shows selective inhibition of cyclooxygenase-2 (COX-2) due to sulfonyl group interactions with Arg120 and Tyr355 residues .

Electronic and Steric Effects

- Electron-Donating Groups (EDGs): The ethoxy and methoxyphenoxy groups in the target compound are EDGs, increasing electron density on the chromenone core. This enhances stability against electrophilic attack but may reduce reactivity in nucleophilic substitution reactions compared to electron-withdrawing analogs like brominated derivatives .

- Steric Hindrance: The 2-methoxyphenoxy group introduces ortho-substitution, creating steric hindrance that may limit binding to flat enzymatic pockets compared to para-substituted analogs (e.g., 3-(4-methoxyphenyl) derivatives) .

Biological Activity

7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one, a member of the chromene family, has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring ethoxy and methoxy substituents, presents potential applications in medicinal chemistry, particularly for its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is with a molecular weight of approximately 318.35 g/mol. Its structure includes a chromenone backbone with distinct functional groups that contribute to its biological activity.

1. Antioxidant Activity

Research indicates that the phenolic groups in 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one may facilitate antioxidant activity by scavenging free radicals. This property is crucial for mitigating oxidative stress, which is implicated in various chronic diseases.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can help reduce inflammation in various biological contexts.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) has been determined using broth microdilution assays, showing effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

4. Anticancer Potential

7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one has been explored for its cytotoxic effects on cancer cell lines. The MTT assay demonstrated significant cytotoxicity against various cancer cells, indicating its potential as an anticancer agent .

The biological effects of 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Interaction : It may bind to specific receptors, modulating cellular responses and signaling pathways.

- Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals, reducing oxidative damage .

Study on Antioxidant and Anticancer Activities

A study conducted on synthesized derivatives of chromene compounds found that those similar to 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one exhibited significant antioxidant activity alongside notable cytotoxic effects against cancer cell lines . The findings support the hypothesis that structural modifications can enhance biological efficacy.

Evaluation of Antimicrobial Properties

In a comparative study assessing various chromene derivatives, 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one demonstrated effective antimicrobial activity with low MIC values against selected bacterial strains . This positions it as a promising candidate for further development in antimicrobial therapies.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-methylchromen-4-one | C19H18O3 | Primarily studied for anticancer properties |

| 7-Hydroxyflavone | C15H10O5 | Known for its antioxidant properties |

| 2-Methylchromen-4-one | C10H10O | Serves as a precursor for more complex derivatives |

| 7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one | C19H18O4 | Enhanced biological activity due to specific substituents |

Q & A

Q. What are the standard synthetic routes for 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one?

The synthesis typically involves two key steps:

- Pechmann Condensation : Reacting resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or FeCl₃) to form the chromen-4-one core .

- Etherification : Introducing substituents at positions 3 and 6. For the 2-methoxyphenoxy group at position 3, nucleophilic aromatic substitution is used, where a halogen (e.g., Cl) on the chromone reacts with 2-methoxyphenol under basic conditions (K₂CO₃/DMF). The ethoxy group at position 7 is added via alkylation of a hydroxyl intermediate using ethyl iodide and a base . Note: Regioselectivity challenges arise due to steric hindrance from the 2-methoxy substituent; optimizing reaction temperature (e.g., 60–80°C) and solvent polarity improves yields .

Q. Which spectroscopic methods are critical for structural characterization?

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and the chromone carbonyl (δ ~175 ppm) confirm the core structure. The 2-methoxyphenoxy group shows distinct splitting patterns due to steric effects .

- IR Spectroscopy : A strong carbonyl stretch (~1640 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₈H₁₆O₅, MW 312.32) and fragments (e.g., loss of ethoxy or methoxyphenoxy groups) .

Q. What in vitro assays are used to evaluate antioxidant activity?

- DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm; IC₅₀ values compare activity to standards like ascorbic acid .

- FRAP Assay : Quantifies Fe³+ to Fe²+ reduction, correlating with electron-donating capacity of phenolic ethers .

- Cell-Based ROS Detection : Uses fluorescent probes (e.g., DCFH-DA) in oxidative stress models (e.g., H₂O₂-treated HepG2 cells) .

Advanced Research Questions

Q. How can regioselectivity be controlled during etherification of the chromone core?

- Steric Effects : The 2-methoxy group on the phenoxy substituent increases steric hindrance, favoring para-substitution on the phenyl ring. Use bulky bases (e.g., DBU) or low-temperature conditions to mitigate side reactions .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution at position 3 .

- Protecting Groups : Temporarily protecting the 7-hydroxy group with acetyl before etherification improves selectivity .

Q. What computational strategies predict binding interactions with topoisomerase II?

- Molecular Docking : Software like AutoDock Vina models the compound’s fit into the topoisomerase II ATP-binding pocket. The 2-methoxyphenoxy group may form π-π interactions with Phe residues, while the ethoxy group stabilizes hydrophobic contacts .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with inhibitory activity (IC₅₀) .

Q. How do structural analogs with 4-methoxy vs. 2-methoxy phenoxy groups differ in bioactivity?

- Anticancer Activity : 2-Methoxy analogs show higher cytotoxicity (e.g., IC₅₀ = 12 µM in MCF-7) than 4-methoxy derivatives (IC₅₀ = 25 µM), likely due to improved membrane permeability from reduced symmetry .

- Solubility : The 2-methoxy group increases logP (2.8 vs. 2.5 for 4-methoxy), reducing aqueous solubility but enhancing lipid bilayer penetration .

| Analog | Substituents | Anticancer IC₅₀ (MCF-7) | logP |

|---|---|---|---|

| Target Compound | 7-Ethoxy, 3-(2-methoxyphenoxy) | 12 µM | 2.8 |

| 7-Ethoxy-3-(4-methoxyphenoxy) | 7-Ethoxy, 3-(4-methoxyphenoxy) | 25 µM | 2.5 |

| 7-Hydroxy-3-(2-methoxyphenoxy) | 7-Hydroxy, 3-(2-methoxyphenoxy) | 18 µM | 2.2 |

Q. How to resolve contradictions in reported anti-inflammatory data for chromone derivatives?

- Assay Variability : COX-2 inhibition may differ due to enzyme source (recombinant vs. cell lysate) or substrate concentration .

- Metabolic Stability : Some studies use parent compounds, while others test metabolites (e.g., demethylated derivatives), altering activity .

- Purity : HPLC purity ≥95% (C18 column, MeOH/H₂O gradient) ensures reliability; impurities like unreacted phenols can skew results .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hr) and improve yields by 15–20% .

- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (EtOH/H₂O) for ≥98% purity .

- Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., LPS-induced macrophages) to confirm anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.